molecular formula C19H28F2N2O2 B5965741 [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol

[1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol

Cat. No.: B5965741
M. Wt: 354.4 g/mol
InChI Key: CXCMHFIWZIRZHS-UHFFFAOYSA-N
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Description

[1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound featuring a piperidine backbone with a difluoromethoxyphenyl substituent

Properties

IUPAC Name

[1-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F2N2O2/c20-19(21)25-18-6-2-1-4-16(18)12-22-9-3-5-17(13-22)23-10-7-15(14-24)8-11-23/h1-2,4,6,15,17,19,24H,3,5,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCMHFIWZIRZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OC(F)F)N3CCC(CC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a difluoromethoxyphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form various alcohol derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Introduction of various functional groups like halides, amines, or ethers.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents targeting specific receptors or enzymes.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and catalysis.

Mechanism of Action

The mechanism of action of [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The piperidine rings provide structural stability and facilitate the compound’s interaction with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

    [4-(Difluoromethoxy)phenyl]piperidine: Shares the difluoromethoxyphenyl group but lacks the additional piperidine ring.

    [2-(Difluoromethoxy)phenyl]methylamine: Contains the difluoromethoxyphenyl group but with an amine instead of a piperidine ring.

    [1-(Difluoromethoxy)phenyl]piperidin-4-ylmethanol: Similar structure but with variations in the position of the difluoromethoxy group.

Uniqueness: The unique combination of two piperidine rings and the difluoromethoxyphenyl group in [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol provides distinct chemical and biological properties

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